Ropivacaine Hydrochloride

Anesthesiology Regional Anesthesia Pharmacodynamics

Ropivacaine Hydrochloride (CAS 132112-35-7) is a long-acting, amino amide-class local anesthetic supplied as the pure S-(-)-enantiomer, distinguished from its racemic counterpart bupivacaine. Its primary mechanism involves reversible blockade of voltage-gated sodium channels in neuronal membranes, inhibiting nerve impulse conduction.

Molecular Formula C17H27ClN2O
Molecular Weight 310.9 g/mol
CAS No. 132112-35-7
Cat. No. B000793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopivacaine Hydrochloride
CAS132112-35-7
Synonyms1 Propyl 2',6' pipecoloxylidide
1-propyl-2',6'-pipecoloxylidide
AL 381
AL-381
AL381
LEA 103
LEA-103
LEA103
Naropeine
Naropin
ropivacaine
ropivacaine hydrochloride
ropivacaine monohydrochloride
ropivacaine monohydrochloride, (S)-isome
Molecular FormulaC17H27ClN2O
Molecular Weight310.9 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
InChIInChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1
InChIKeyNDNSIBYYUOEUSV-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Ropivacaine Hydrochloride (CAS 132112-35-7): Procurement-Grade Amide Local Anesthetic Specifications and Applications


Ropivacaine Hydrochloride (CAS 132112-35-7) is a long-acting, amino amide-class local anesthetic supplied as the pure S-(-)-enantiomer, distinguished from its racemic counterpart bupivacaine [1]. Its primary mechanism involves reversible blockade of voltage-gated sodium channels in neuronal membranes, inhibiting nerve impulse conduction [2]. Key physicochemical properties include a pKa of 8.07, protein binding of approximately 94% (primarily to α1-acid glycoprotein), and intermediate lipid solubility relative to bupivacaine [3]. Clinically, it is utilized for surgical anesthesia, epidural analgesia, and peripheral nerve blocks, with its enantiomeric purity contributing to a distinct safety and pharmacodynamic profile [4].

Chiral identity Pure S-(-)-enantiomer chiral reference standard for sodium channel research
Mechanism Voltage-gated sodium channel (Nav) inhibition studies; ancillary TREK-1 potassium channel activity
Research context Enantiomer-specific differential nerve block and ion channel pharmacology research

Why Ropivacaine Hydrochloride Procurement Should Not Default to Generic Bupivacaine or Other Amide Anesthetics


While ropivacaine, bupivacaine, and levobupivacaine share a common amino-amide backbone and sodium channel blocking mechanism, their stereochemistry, physicochemical properties, and resulting clinical profiles diverge significantly, rendering them non-interchangeable in many applications. Ropivacaine is a pure S-(-)-enantiomer, whereas bupivacaine is a racemic mixture, and this distinction underpins crucial differences in lipid solubility (partition coefficient of 115 for ropivacaine vs. 346 for bupivacaine) [1], which in turn directly impacts differential nerve fiber penetration, motor block sparing, and systemic toxicity risk [2]. Direct comparative studies consistently demonstrate that these differences translate into quantifiable variations in onset times, duration of sensory versus motor blockade, and cardiac safety margins, making informed, evidence-based selection—rather than cost-driven substitution—essential for specific clinical and research protocols [3].

Stereochemistry mismatch Racemic bupivacaine versus single S-enantiomer may alter channel blocking profile and lipid-solubility-dependent tissue penetration
Lipid solubility shift Lower partition coefficient (reported 115 vs 346 for bupivacaine) changes differential nerve-fiber sensitivity and motor-sparing endpoint context
Endpoint profile may not transfer Reported motor-block duration and cardiotoxicity endpoints differ across amide anesthetics; direct interchangeability not supported

Ropivacaine Hydrochloride (132112-35-7): Quantified Evidence of Pharmacodynamic and Safety Differentiation


Quantified Differential Sensory-Motor Blockade: Ropivacaine vs. Bupivacaine

In a prospective, randomized, double-blinded study of intrathecal anesthesia, the duration of motor block was significantly shorter with ropivacaine 15 mg compared to bupivacaine 10 mg, while sensory block duration was comparable. This demonstrates ropivacaine's pronounced differential sensory-motor blockade [1].

Motor block duration
Head-to-head
150 min (Ropivacaine) vs 210 min (Bupivacaine)
Δ −60 min, P = 0.005
Supports motor-sparing endpoint interpretation
Intrathecal, 90 patients; reported differential sensory-motor profile
Anesthesiology Regional Anesthesia Pharmacodynamics

Reduced Duration of Motor Block in Pediatric Caudal Anesthesia: Ropivacaine vs. Bupivacaine

A randomized controlled trial in children undergoing infraumbilical surgery compared caudal blocks with 0.25% ropivacaine, levobupivacaine, and bupivacaine. While analgesic efficacy was comparable, bupivacaine produced a significantly longer analgesic block and a higher incidence of residual motor blockade than ropivacaine [1].

Caudal analgesia duration
Head-to-head
114.68 ± 11.32 min (Ropivacaine) vs 145.31 ± 26.17 min (Bupivacaine)
Δ −30.63 min, P < 0.01
Shorter motor block supports pediatric regional anesthesia research models
Pediatric caudal block, 90 patients; reported motor-sparing context
Pediatric Anesthesia Regional Anesthesia Clinical Trial

Faster Motor Recovery and Shorter Analgesia Duration vs. Levobupivacaine in Spinal Anesthesia

In a study of spinal anesthesia for lower limb orthopedic surgery, ropivacaine 15 mg provided significantly faster motor recovery and a shorter duration of analgesia compared to an equivalent dose of levobupivacaine, while both maintained stable hemodynamics [1].

Motor recovery time
Head-to-head
151.17 min (Ropivacaine) vs 263.67 min (Levobupivacaine)
Δ −112.5 min
Faster motor recovery supports orthopedic surgery model endpoint interpretation
Spinal anesthesia, 60 patients; reported differential motor-block profile
Orthopedic Surgery Spinal Anesthesia Pharmacodynamics

Quantified Reduction in Cardiotoxicity vs. Bupivacaine: Class-Level Inference from Preclinical Data

Multiple animal studies have consistently shown that ropivacaine has a significantly reduced potential for cardiotoxicity compared to bupivacaine. This includes less direct myocardial depression, a lower arrhythmogenic potential, and improved success of resuscitation following equivalent or equipotent doses [1]. This safety differentiation is a primary driver behind ropivacaine's development and clinical preference in high-risk scenarios.

Cardiotoxicity profile
Class-level
Reduced myocardial depression and arrhythmogenicity compared to bupivacaine in animal models
Not quantified in single metric; consistently reported across preclinical toxicity studies
Tolerability endpoint context requires model-specific review
Preclinical cardiotoxicity data; class-level inference, data to verify
Toxicology Cardiovascular Pharmacology Drug Safety

Ropivacaine Hydrochloride Inhibits TREK-1 Potassium Channels at a Defined IC50

Beyond its primary action on sodium channels, ropivacaine hydrochloride demonstrates ancillary inhibitory activity on the two-pore domain potassium channel TREK-1 (K2P2.1) with a measured IC50 of 402.7 μM in a COS-7 cell membrane assay [1]. This secondary pharmacology may contribute to its distinct clinical profile, although the direct in vivo relevance of this potency remains an area of investigation.

TREK-1 inhibition
Data to verify
IC₅₀ = 402.7 μM
COS-7 cell membrane assay; no comparator
Supports ancillary ion channel research context
Source absent; in vitro data, in vivo relevance not established
Ion Channel Pharmacology Mechanism of Action In Vitro Assay

Prolonged Epidural Analgesia with Shorter Motor Block vs. Bupivacaine

A 2025 randomized clinical trial comparing 0.75% ropivacaine with 0.5% bupivacaine for epidural anesthesia in lower abdominal surgeries found that while bupivacaine produced a longer sensory and motor blockade, ropivacaine provided a significantly longer duration of postoperative analgesia (p < 0.001) with a shorter duration of motor block [1].

Epidural analgesia duration
Head-to-head
Significantly prolonged postoperative analgesia (Ropivacaine 0.75% vs Bupivacaine 0.5%)
P < 0.001, motor block shorter
Supports enhanced recovery research protocol interpretation
Epidural, 60 patients; reported motor-sparing analgesic endpoint
Epidural Anesthesia Clinical Trial Postoperative Analgesia

Evidence-Based Application Scenarios for Ropivacaine Hydrochloride in Clinical and Research Settings


Ambulatory Surgery Protocols Requiring Early Mobilization

The quantifiably shorter duration of motor blockade with ropivacaine, demonstrated in intrathecal (150 min vs. 210 min for bupivacaine [1]) and pediatric caudal blocks (114.68 min vs. 145.31 min for bupivacaine [2]), makes it the preferred choice for same-day discharge surgical procedures. This evidence supports procurement for protocols in ambulatory surgical centers where minimizing motor impairment accelerates patient recovery and discharge times.

Obstetric Anesthesia and Labor Analgesia with Motor-Sparing Intent

Ropivacaine's inherent differential sensory-motor blockade, a consequence of its lower lipophilicity (partition coefficient 115 vs. 346 for bupivacaine [1]), is leveraged in obstetric practice to provide effective pain relief during labor while preserving maternal motor function and pushing ability. This is a key application where the pharmacodynamic profile of ropivacaine offers a clinical advantage over racemic bupivacaine [3].

Research on Differential Nerve Block and Ion Channel Pharmacology

The well-characterized, concentration-dependent differential effect of ropivacaine on sensory versus motor nerve fibers provides a valuable experimental tool. Furthermore, its ancillary, quantifiable activity as a TREK-1 potassium channel inhibitor (IC50 of 402.7 μM [1]) makes it a compound of interest for in vitro and in vivo studies investigating pain modulation pathways, local anesthetic mechanisms, and the role of two-pore domain potassium channels.

Pediatric Regional Anesthesia with a Focus on Reduced Motor Sequelae

Clinical trial data demonstrates that caudal ropivacaine provides comparable intraoperative quality to bupivacaine but with a significantly shorter duration of postoperative motor block [1]. This evidence supports the selection of ropivacaine for pediatric caudal or peripheral nerve blocks when a swift return to baseline motor function is a clinical goal, reducing parental anxiety and facilitating earlier ambulation in the postoperative period.

Application
Selection Property
Validation Focus
Ambulatory surgery research model
Motor-sparing endpoint profile
Assess motor recovery time vs. racemic comparator
Labor analgesia research model
Differential sensory-motor blockade
Evaluate maternal motor function preservation
Sodium and TREK-1 channel pharmacology research
Enantiomer-specific channel inhibition
Verify concentration-response in Nav and K2P assays
Pediatric regional anesthesia research model
Shorter motor-block duration
Monitor postoperative motor recovery and ambulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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